2-Methyl-2H-indazol-3-amine

Catalog No.
S3347751
CAS No.
97990-19-7
M.F
C8H9N3
M. Wt
147.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-2H-indazol-3-amine

CAS Number

97990-19-7

Product Name

2-Methyl-2H-indazol-3-amine

IUPAC Name

2-methylindazol-3-amine

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

InChI

InChI=1S/C8H9N3/c1-11-8(9)6-4-2-3-5-7(6)10-11/h2-5H,9H2,1H3

InChI Key

TXPHCQAYEMUUOL-UHFFFAOYSA-N

SMILES

CN1C(=C2C=CC=CC2=N1)N

Canonical SMILES

CN1C(=C2C=CC=CC2=N1)N

Potential Applications in Medicinal Chemistry

Finding More Information

Scientific databases such as PubChem and SciFinder can be helpful resources for finding further information on 2-Methyl-2H-indazol-3-amine, including research publications that mention this compound. These databases are searchable by CAS number or other identifiers.

  • PubChem:
  • SciFinder (subscription required): SCI FINDER:

2-Methyl-2H-indazol-3-amine is an organic compound characterized by its unique indazole structure, which consists of a fused five-membered ring containing two nitrogen atoms. Its molecular formula is C₈H₉N₃, and it features a methyl group at the second position of the indazole ring. This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for drug development due to its structural properties that allow for various modifications.

The chemical reactivity of 2-Methyl-2H-indazol-3-amine is influenced by the presence of the amino group, which can participate in nucleophilic substitutions and other transformations. It can undergo various reactions such as:

  • Nucleophilic Substitution: The amino group can react with electrophiles, leading to the formation of substituted derivatives.
  • Methylation Reactions: The nitrogen atoms in the indazole ring can be methylated under specific conditions, modifying its biological activity.
  • Condensation Reactions: The compound can participate in condensation reactions to form more complex molecules, often utilized in synthesizing hybrids with enhanced pharmacological properties .

Research indicates that 2-Methyl-2H-indazol-3-amine exhibits significant biological activity. It has been studied for its potential as an antitumor agent and has shown effectiveness in inhibiting certain kinases involved in cancer progression. The structural features of indazoles, particularly their ability to interact with biological targets, make them valuable in drug design. Specific studies have highlighted their role as hinge-binding fragments in tyrosine kinase inhibitors, enhancing their therapeutic efficacy .

Several methods for synthesizing 2-Methyl-2H-indazol-3-amine have been documented:

  • Hydrazine Hydrate Reaction: Indazoles can be synthesized via the reaction of hydrazine hydrate with appropriate carbonyl compounds, followed by cyclization to form the indazole structure.
  • Transition Metal-Catalyzed Reactions: Recent advancements involve using transition metal catalysts to facilitate the formation of indazoles from simpler precursors through oxidative coupling or annulation strategies .
  • Direct Methylation: The introduction of a methyl group at the second position can be achieved through selective methylation techniques using reagents like dimethyl sulfate or methyl iodide under controlled conditions .

2-Methyl-2H-indazol-3-amine has several applications, particularly in:

  • Pharmaceutical Development: It serves as a core structure for developing new drugs targeting various diseases, including cancer and inflammatory conditions.
  • Chemical Probes: Due to its biological activity, it can act as a chemical probe in biological studies to understand cellular mechanisms.
  • Material Science: Its unique structure may also find applications in developing novel materials with specific electronic or optical properties.

Interaction studies involving 2-Methyl-2H-indazol-3-amine focus on its binding affinity with various biological targets. These studies often employ techniques such as:

  • Molecular Docking: Predicting how the compound interacts with target proteins, particularly kinases.
  • In Vitro Assays: Evaluating its efficacy against cancer cell lines and other biological systems to understand its mechanism of action.

These interactions are crucial for determining its potential therapeutic applications and optimizing its structure for improved efficacy .

Several compounds share structural similarities with 2-Methyl-2H-indazol-3-amine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1H-IndazoleContains a single nitrogen atom at position 1More prevalent in existing drugs
3-AminoindazoleContains an amino group at position 3Demonstrated significant antitumor activity
1-MethylindazoleMethyl group at position 1Used primarily in research settings
5-MethylindazoleMethyl group at position 5Exhibits different binding profiles

These compounds highlight the versatility of the indazole framework while showcasing how slight modifications can lead to significant differences in biological activity and applications.

XLogP3

1.2

Wikipedia

2H-Indazol-3-amine, 2-methyl-

Dates

Modify: 2023-08-19

Explore Compound Types